molecular formula C7H16Cl2N2O B1291594 4-(Azetidin-3-yl)morpholine dihydrochloride CAS No. 178312-50-0

4-(Azetidin-3-yl)morpholine dihydrochloride

Cat. No. B1291594
M. Wt: 215.12 g/mol
InChI Key: KTTHNJILQSHJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(Azetidin-3-yl)morpholine dihydrochloride is a derivative of azetidine, a four-membered nitrogen-containing ring, which is structurally related to piperidine, piperazine, and morpholine. These types of compounds are of significant interest in the field of drug discovery due to their presence in a variety of biologically active molecules.

Synthesis Analysis

The asymmetric synthesis of azetidin-2-ones, which are precursors to compounds like 4-(Azetidin-3-yl)morpholine, has been developed to yield novel bicyclic azetidin-2-ones. A key method involves the hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which efficiently produces 2-substituted piperazines and 1,4-diazepanes . Additionally, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres, which are analogues of morpholine, involves cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide .

Molecular Structure Analysis

X-ray diffraction studies have been used to analyze the molecular geometry of azetidine derivatives. These studies, along with exit vector plot analysis, have shown that these compounds exhibit larger size and increased conformational flexibility compared to their parent heterocycles, which suggests their potential utility as building blocks for lead optimization in drug discovery .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions leading to the formation of different heterocycles. For instance, under basic conditions, N-(phenacyl) and N-(pivaloylmethyl) derivatives of N-(benzhydryl)-(2R,3R)-cis-2,3-epoxybutyramide can react through S(N)i reactions to form azetidin-2-ones, dehydro-morpholin-5-ones, and tetrahydro-4-aza-oxepin-5-ones . These reactions demonstrate the versatility of azetidine derivatives in synthesizing a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(Azetidin-3-yl)morpholine dihydrochloride are not detailed in the provided papers, the studies of related azetidine derivatives suggest that these compounds have unique properties that make them suitable for drug development. Their increased size and conformational flexibility, as well as their ability to form various heterocyclic structures, are key characteristics that can influence their physical and chemical behaviors .

Scientific Research Applications

Morpholine Oligomers in Gene Function Studies

Morpholine derivatives, such as morpholino oligos, have been instrumental in inhibiting gene function across various model organisms. These studies have highlighted the capability of morpholino oligos to serve as a simple and rapid method to analyze gene function, showcasing their importance in developmental biology research. Morpholinos are utilized to target maternal and zygotic gene functions, providing a vital tool for genetic analysis and understanding developmental processes (Heasman, 2002).

Antioxidant Activity Analysis

Research into antioxidants and their role across various scientific fields has underscored the significance of morpholine derivatives in the analytical determination of antioxidant activity. Techniques such as the Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) and the Total Oxyradical Scavenging Capacity (TOSC) tests are based on chemical reactions involving morpholine derivatives. These assays have been applied successfully in the analysis of antioxidant capacity, demonstrating the chemical versatility and applicability of morpholine compounds in biochemical assays (Munteanu & Apetrei, 2021).

Pharmaceutical Applications

Piperazine and morpholine analogues, encompassing 4-(Azetidin-3-yl)morpholine dihydrochloride, exhibit a wide range of pharmaceutical applications. Recent scientific endeavors have developed new methods for synthesizing derivatives of these compounds, revealing their potent pharmacophoric activities. The synthesis and modification of these derivatives underscore their critical role in medicinal chemistry, highlighting their broad spectrum of pharmacological applications (Mohammed et al., 2015).

In-depth Pharmacological Profiles

The study of morpholine derivatives, including their synthesis and pharmacological profiling, has expanded significantly. These compounds exhibit a broad spectrum of pharmacological activities, attributed to their presence in various organic compounds developed for pharmacological interventions. Research into morpholine and its derivatives continues to provide valuable insights into their potential therapeutic applications, illustrating their significance in the development of new pharmacological agents (Asif & Imran, 2019).

Safety And Hazards

This compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P305+P351+P338, and P304+P340 .

properties

IUPAC Name

4-(azetidin-3-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHNJILQSHJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622153
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yl)morpholine dihydrochloride

CAS RN

178312-50-0
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(azetidin-3-yl)morpholine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-diphenylmethyl-3-morpholinoazetidine (Preparation 1(c)) (18.6 g, 60.4 mmol), palladium hydroxide (2 g), ethanol (200 ml) and 1N aqueous HCl (52 ml) was stirred under an atmosphere of hydrogen at 345 kPa (50 p.s.i.) for 3 days. The catalyst was then removed by filtration and the filtrate evaporated to dryness. Addition of dichloromethane (100 ml) to the residue and trituration gave a solid which was recrystallised from methanol to give the title compound (10.2 g) as a crystalline solid. LRMS m/z=179 (m+1)+.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.